3-methylsulfonyl-N-(3-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

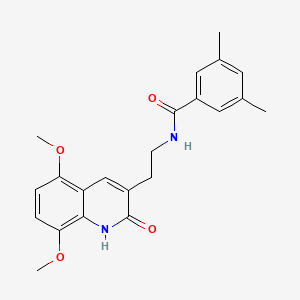

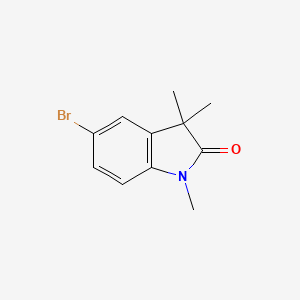

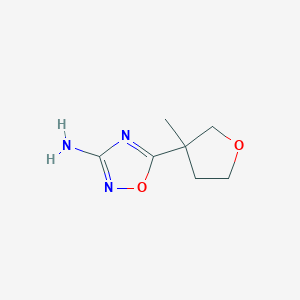

“3-methylsulfonyl-N-(3-nitrophenyl)benzamide” is a chemical compound with the molecular formula C14H12N2O5S. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to have various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides are typically synthesized through the reaction of benzoic acid with an amine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of this compound would include a benzamide group, a methylsulfonyl group, and a nitrophenyl group. These groups could potentially form various intermolecular interactions, such as hydrogen bonds and π-π interactions .Scientific Research Applications

Electrophysiological Activity

- Cardiac Electrophysiological Activity : Some derivatives of benzamides, including those structurally similar to 3-methylsulfonyl-N-(3-nitrophenyl)benzamide, have been studied for their cardiac electrophysiological activities. Certain compounds within this class demonstrated potent effects comparable to sematilide, a selective class III agent used in clinical trials for arrhythmias (Morgan et al., 1990).

Antiarrhythmic Activity

- Class III Antiarrhythmic Activity : Research on 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which are structurally related to this compound, has shown potent Class III antiarrhythmic activities. These compounds were effective in both in vitro and in vivo models, showing specific action in blocking delayed rectifier potassium currents (Ellingboe et al., 1992).

Molecular Structure and Stability

- Structural Analysis : The molecular structure of compounds closely related to this compound, including those with a benzene-sulfonamide structure, has been analyzed. These studies often focus on the conformation and hydrogen bonding within the molecule, contributing to our understanding of its stability and reactivity (Pang et al., 2006).

Antidiabetic and Antimicrobial Potential

- Potential in Antidiabetic and Antimicrobial Applications : Studies have examined the antidiabetic and antimicrobial potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which share a core structural similarity with this compound. These compounds exhibited potent inhibitory effects on α-glucosidase and α-amylase enzymes, suggesting their potential use in antidiabetic therapies. Additionally, some derivatives showed significant antibacterial and antifungal activities (Thakal et al., 2020).

Corrosion Inhibition

- Corrosion Inhibition Studies : Research has explored the use of N-phenyl-benzamides, similar to this compound, as corrosion inhibitors. These studies have demonstrated that such compounds can effectively inhibit the corrosion of metals in acidic environments, highlighting their potential application in material science and engineering (Mishra et al., 2018).

Chemical Sensing

- Cyanide Detection : A series of N-nitrophenyl benzamide derivatives, structurally related to this compound, have been developed as chemosensors for cyanide in aqueous environments. Their high selectivity toward CN− ions makes them practical for monitoring cyanide concentrations in water samples (Sun et al., 2009).

Future Directions

properties

IUPAC Name |

3-methylsulfonyl-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-2-4-10(8-13)14(17)15-11-5-3-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBJYSBMRHMQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)

![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)